2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid
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Overview
Description
2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative. This compound is characterized by the presence of fluorine atoms on both the phenyl ring and the acetic acid moiety, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields, including medicinal chemistry, due to their enhanced metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trifluorophenol.
Bromination: The phenol is brominated to form 3,4,5-trifluorophenyl bromide.
Fluorination: The bromide is then subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride or potassium fluoride in the presence of a suitable catalyst.
Acetylation: The fluorinated intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Material Science: The compound is used as an additive in the production of perovskite solar cells to enhance their efficiency and stability.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance binding affinity and selectivity. In perovskite solar cells, the compound interacts with lead clusters to passivate defects and improve efficiency .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,3,4-Trifluorophenylacetic acid
- 2,3,6-Trifluorophenylacetic acid
Uniqueness
2-Fluoro-2-(3,4,5-trifluorophenyl)acetic acid is unique due to the presence of a fluorine atom on the acetic acid moiety, which is not common in other trifluorophenylacetic acids. This additional fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4F4O2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-fluoro-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6H,(H,13,14) |
InChI Key |
QUMWFOXEJBPGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)F |
Origin of Product |
United States |
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